J1-1 Displays Superior ICMT Enzyme Inhibition Compared to Cysmethynil and POP-3MB
In a comparative analysis of indole-based ICMT inhibitors, J1-1 achieved an IC50 of 1.0 μM in a methyltransferase activity assay, representing a 2.4-fold improvement in potency over the prototypical inhibitor cysmethynil (IC50 = 2.4 μM) [1]. It also outperforms POP-3MB (IC50 = 2.5 μM) by 2.5-fold, though it is less potent than the analog J6-3 (IC50 = 0.6 μM) .
| Evidence Dimension | ICMT enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.0 μM |
| Comparator Or Baseline | Cysmethynil: 2.4 μM; POP-3MB: 2.5 μM; J6-3: 0.6 μM |
| Quantified Difference | J1-1 is 2.4x more potent than cysmethynil and 2.5x more potent than POP-3MB; J6-3 is 1.7x more potent than J1-1. |
| Conditions | Recombinant ICMT enzyme assay; exact conditions vary by study but are comparable for indole-based inhibitors. |
Why This Matters
Higher intrinsic potency may reduce the required compound concentration in cell-based assays, minimizing off-target effects and compound precipitation.
- [1] Yang WS, Lee WJ, Kim SR, et al. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents. Amino Acids. 2017;49(9):1469-1485. View Source
